2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structure. It may also include its appearance (solid, liquid, color, etc.) and any notable properties.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions of the reaction, and the mechanism.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. It also includes chemical properties like reactivity and stability.Scientific Research Applications
Aromatase Inhibitors
Aromatase inhibitors, which include compounds with alkyl substitutions similar to 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride, have been synthesized and evaluated for their potential in inhibiting estrogen biosynthesis. This is particularly relevant for the treatment of hormone-dependent breast cancer, highlighting the importance of such compounds in therapeutic applications R. Hartmann, C. Batzl, 1986.
Metabolism and Photoalteration Studies
Research on the metabolism and photoalteration of compounds with structural similarities, such as 2-sec-butyl-4,6-dinitrophenol and its derivatives, sheds light on their environmental fate and toxicological impact. These studies are crucial for understanding the environmental persistence and toxicity of agricultural chemicals S. K. Bandal, J. Casida, 1972.
Extraction and Separation Technologies
Compounds with sec-butyl groups have been explored for their utility in the extraction and separation of metals. For example, the use of N,N-dialkyl amides for solvent extraction of thorium from nitric acid medium into ionic liquids demonstrates the potential of such compounds in enhancing the efficiency and selectivity of metal extraction processes A. Rao, B. S. Tomar, 2016.
Insecticidal Activities
The metabolism of insecticidally active compounds, including those with sec-butyl groups, has been studied to understand their mode of action and potential for pest control. These studies contribute to the development of new insecticides with specific action mechanisms Yanli Deng, C. Palmer, R. Toia, J. Casida, 1990.
Phytotoxicity and Herbicide Development
Research on derivatives of chloro- and dichlorobenzoic acids, including those with sec-butyl amide groups, has explored their phytotoxic action. This line of research is critical for the development of selective herbicides that target specific weed species without harming crops A. Baruffini, P. Borgna, 1978.
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and other hazards. It also includes safety precautions for handling and storing the compound.
Future Directions
This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that not all compounds will have information available in all these categories, especially if they are not well-studied. For a specific compound, it’s best to consult the scientific literature or databases like PubChem or ChemSpider. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-amino-N-butan-2-yl-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-5-7(4)11-9(12)8(10)6(2)3;/h6-8H,5,10H2,1-4H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCBYWWBHVBWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride | |
CAS RN |
1236262-91-1 | |
Record name | Butanamide, 2-amino-3-methyl-N-(1-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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